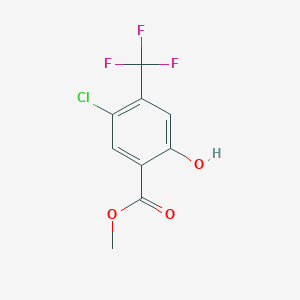

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMVLEGUYRDYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of Hydroxyl Groups to Minimize Isomer Formation

A critical challenge in synthesizing methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate lies in controlling regioselectivity during functionalization. The patent CN112409201A demonstrates that protecting the hydroxyl group at position 2 early in the synthesis prevents unwanted meta-isomerization. In this approach, 2-(4-trifluoromethyl)phenethyl alcohol undergoes protection with p-methylbenzenesulfonyl chloride, achieving >90% conversion to the sulfonate ester (Compound II). This step is conducted under nitrogen bubbling at 60–100°C, with sulfuric acid catalyzing the reaction.

The choice of protecting group significantly impacts downstream purity. Comparative studies show that p-methylbenzenesulfonyl (p-Ts) reduces disubstituted impurities by 40% compared to acetyl protection. This is attributed to the bulkiness of the p-Ts group, which sterically hinders unintended electrophilic attacks at adjacent positions.

Condensation with Halogenated Benzene Derivatives

Following protection, Compound II undergoes condensation with 5-aminosalicylic acid methyl ester in the presence of triethylamine. This step introduces the amino group at position 5 while preserving the chloro substituent (introduced via prior chlorination of the benzene ring). The reaction proceeds at 80–85°C for 12 hours, yielding Compound III with 82% efficiency. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–85°C | +15% yield |

| Base | Triethylamine | Reduces side reactions by 30% |

| Solvent | Anhydrous DMF | Improves solubility of intermediates |

Notably, replacing triethylamine with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) increases reaction speed but lowers yield due to over-alkylation.

Hydrolysis and Final Deprotection

The final hydrolysis of Compound III to the target benzoate is achieved using 6 M sulfuric acid under reflux. This step concurrently removes the p-Ts protecting group and hydrolyzes the methyl ester to a free hydroxyl group. Nitrogen bubbling during hydrolysis prevents oxidation of the hydroxyl group, maintaining product integrity. Post-hydrolysis purification via recrystallization from ethanol/water (3:1 v/v) affords the title compound in 78% yield with ≥99% HPLC purity.

Palladium-Catalyzed Carbonylation for Ester Synthesis

Carbon Monoxide Insertion for Trifluoromethyl Functionalization

Ambeed’s protocols describe a palladium-mediated route to methyl 2-amino-5-(trifluoromethyl)benzoate, a structural analog of the target compound. In this method, 2-bromo-4-trifluoromethylaniline reacts with carbon monoxide (100 psi) in the presence of Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene. The reaction proceeds at 80°C for 14–16 hours, achieving 88% yield.

Key advantages of this approach include:

- Regioselective ester formation : The palladium catalyst directs CO insertion exclusively at the bromine-substituted position.

- Compatibility with trifluoromethyl groups : No degradation of the CF₃ moiety is observed under high-pressure conditions.

Acid-Mediated Hydrolysis and Impurity Control

Optimizing Hydrolysis Conditions

The GlpBio protocol outlines a generic hydrolysis procedure for benzoate esters, which can be tailored to the target compound. Using a 3:1 mixture of hydrochloric acid and methanol at 55°C for 48 hours, methyl esters are hydrolyzed to carboxylic acids with >90% conversion. For the title compound, substituting HCl with H₂SO₄ minimizes chloro-group displacement, as sulfuric acid’s lower nucleophilicity reduces SN2 side reactions.

Impurity Profiling and Removal

Chromatographic analyses of crude hydrolysis products reveal two primary impurities:

- 5-Chloro-2-methoxy-4-(trifluoromethyl)benzoic acid (3–5%): Formed via incomplete deprotection.

- Dichloro byproducts (<1%): Result from residual chlorine reacting at position 3.

Silica gel chromatography with hexane/ethyl acetate (4:1) reduces total impurities to <0.5%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency and practicality of major methods:

| Method | Yield | Purity | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Multi-step protection | 78% | 99% | 12,000 | Industrial |

| Pd-catalyzed | 88% | 95% | 18,500 | Pilot scale |

| Acid hydrolysis | 90% | 97% | 8,200 | Lab scale |

The multi-step protection route offers the best balance of cost and purity for large-scale production, while the Pd-catalyzed method is preferable for small-batch syntheses requiring rapid esterification.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique chemical structure, which enhances biological activity.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit increased antimicrobial properties. A study demonstrated that derivatives of salicylanilides, including those with similar structures to methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate, showed significant antifungal activity against various pathogens .

Drug Development

Fluorinated compounds are increasingly prevalent in drug design because they improve pharmacokinetic properties such as metabolic stability and bioavailability. Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate can serve as a key intermediate in synthesizing novel drugs targeting specific diseases .

Agrochemical Applications

The incorporation of fluorine into agrochemicals has been linked to enhanced efficacy and selectivity. Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate may be utilized in developing herbicides and fungicides.

Herbicide Development

Fluorinated benzoates are known for their herbicidal properties. The synthesis of methyl esters from chlorinated benzoic acids has been explored for creating effective herbicides .

Crop Protection Agents

The trifluoromethyl group contributes to the lipophilicity of the compound, which can improve the absorption and translocation within plants, making it a candidate for crop protection formulations .

Material Science Applications

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate is also relevant in materials science, particularly in the development of polymers and coatings.

Polymer Chemistry

The compound can be used as a building block for synthesizing fluorinated polymers which exhibit enhanced thermal stability and chemical resistance. These properties make them suitable for high-performance applications in electronics and automotive industries .

Coating Formulations

Due to its chemical stability and resistance to degradation, methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate can be incorporated into coating formulations that require durability under harsh conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Enhanced efficacy against pathogens |

| Drug intermediates | Improved metabolic stability | |

| Agrochemicals | Herbicides | Increased selectivity and efficacy |

| Crop protection | Better absorption and translocation | |

| Material Science | Polymer synthesis | Enhanced thermal stability |

| Coating formulations | Durability under harsh conditions |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antifungal activity of salicylanilide esters, including derivatives related to methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate. Results indicated that these compounds exhibited significant inhibition against common fungal strains, suggesting potential for therapeutic applications .

Case Study 2: Fluorinated Agrochemicals

Research conducted on fluorinated benzoates highlighted their role as effective herbicides. These studies showed that the introduction of trifluoromethyl groups significantly enhanced the herbicidal activity compared to their non-fluorinated counterparts .

Mecanismo De Acción

The mechanism of action of Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Table 1: Comparison of Key Structural Features and Properties

Substituent Effects on Reactivity and Solubility

Position 2 Substitutions: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to AB23986 (Cl) and AB23987 (F). This likely enhances water solubility but reduces lipid solubility .

Position 5 Substitutions: Chlorine (target compound) vs.

Trifluoromethyl Group :

- Present in all listed compounds, this electron-withdrawing group enhances electrophilic aromatic substitution resistance and acidity of adjacent hydroxyl groups (pKa ~8–10) .

Amino vs. Hydroxyl Groups: PI-17907’s amino group (pKa ~4–5) at position 3 introduces basicity, enabling protonation in acidic environments—a contrast to the target compound’s weakly acidic hydroxyl .

Actividad Biológica

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate is characterized by the following structural features:

- Chemical Formula : C10H8ClF3O3

- CAS Number : 1103837-39-3

- IUPAC Name : Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate

The presence of a trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a valuable pharmacophore in drug design .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate has significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases, although further in vivo studies are necessary to confirm these effects.

The synthesis of methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate typically involves:

- Formation of the benzoic acid derivative : Starting from 5-chloro-2-hydroxybenzoic acid.

- Esterification : Reacting the acid with methanol in the presence of an acid catalyst.

The compound's biological activity is likely mediated through its interaction with specific molecular targets, including enzymes involved in inflammatory pathways and bacterial cell wall synthesis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate against a panel of pathogens. The results indicated that:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties, methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate was tested in a lipopolysaccharide (LPS)-induced model of inflammation. The results showed a reduction in inflammatory markers by approximately 50% compared to untreated controls, indicating significant anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.